Cas no 1807287-69-9 (Ethyl 4-cyano-3-fluoro-5-formylbenzoate)

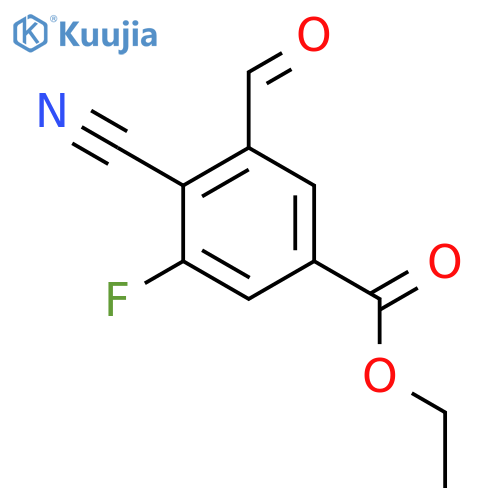

1807287-69-9 structure

商品名:Ethyl 4-cyano-3-fluoro-5-formylbenzoate

CAS番号:1807287-69-9

MF:C11H8FNO3

メガワット:221.184526443481

CID:4795097

Ethyl 4-cyano-3-fluoro-5-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-3-fluoro-5-formylbenzoate

-

- インチ: 1S/C11H8FNO3/c1-2-16-11(15)7-3-8(6-14)9(5-13)10(12)4-7/h3-4,6H,2H2,1H3

- InChIKey: WQSXARLNNRKONN-UHFFFAOYSA-N

- ほほえんだ: FC1C(C#N)=C(C=O)C=C(C(=O)OCC)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 322

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 1.4

Ethyl 4-cyano-3-fluoro-5-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007075-250mg |

Ethyl 4-cyano-3-fluoro-5-formylbenzoate |

1807287-69-9 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A015007075-500mg |

Ethyl 4-cyano-3-fluoro-5-formylbenzoate |

1807287-69-9 | 97% | 500mg |

$790.55 | 2023-09-03 | |

| Alichem | A015007075-1g |

Ethyl 4-cyano-3-fluoro-5-formylbenzoate |

1807287-69-9 | 97% | 1g |

$1460.20 | 2023-09-03 |

Ethyl 4-cyano-3-fluoro-5-formylbenzoate 関連文献

-

1. Back matter

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

1807287-69-9 (Ethyl 4-cyano-3-fluoro-5-formylbenzoate) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量